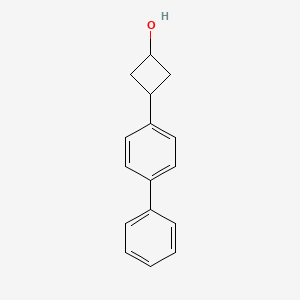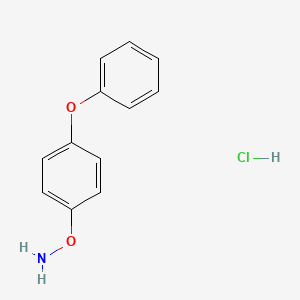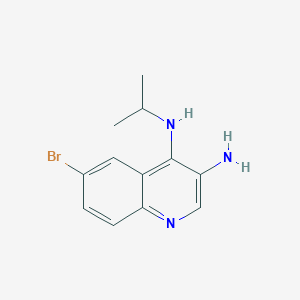
3-(4-Biphenylyl)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Biphenylyl)cyclobutanol is an organic compound with the molecular formula C16H16O It consists of a cyclobutane ring substituted with a biphenyl group at the 3-position and a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Biphenylyl)cyclobutanol can be achieved through several methods. One common approach involves the cycloaddition reaction of 1,1-diborylalkanes with epihalohydrins or epoxy alcohol derivatives . This method provides access to borylated cyclobutanols, which can be further functionalized to obtain the desired compound.
Another method involves the use of cyclopropylcarbinol as a starting material. The reaction mixture is refluxed with concentrated hydrochloric acid, followed by neutralization with sodium hydroxide and sodium bicarbonate . The resulting cyclobutanol can then be purified through distillation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous extraction and distillation techniques is common to achieve the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-Biphenylyl)cyclobutanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include cyclobutanone, cyclobutyl tosylate, and various substituted cyclobutanols depending on the reagents and conditions used.
Scientific Research Applications
3-(4-Biphenylyl)cyclobutanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Biphenylyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s strained cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: A simpler analog with a cyclobutane ring and a hydroxyl group.
Cyclobutanone: The oxidized form of cyclobutanol with a carbonyl group instead of a hydroxyl group.
Cyclopropanol: A smaller ring analog with a cyclopropane ring and a hydroxyl group.
Uniqueness
3-(4-Biphenylyl)cyclobutanol is unique due to the presence of the biphenyl group, which imparts additional steric and electronic effects compared to simpler cyclobutanol derivatives
Properties
Molecular Formula |
C16H16O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-(4-phenylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C16H16O/c17-16-10-15(11-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17H,10-11H2 |
InChI Key |
UBQVFQXBMFYMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)




![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)







![2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
